Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the piperazine moiety: This step involves the reaction of the thiophene derivative with 4-phenylpiperazine under suitable conditions, such as in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to reduce the ester to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or desulfonylated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-phenylthiophene-2-carboxylate: Lacks the piperazine and sulfonyl groups.
4-Phenylpiperazine: Lacks the thiophene and ester moieties.
Thiophene-2-carboxylate derivatives: Various derivatives with different substituents.
Uniqueness
Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate is unique due to the presence of both the piperazine and sulfonyl groups, which confer distinct biological activities and chemical reactivity. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-phenyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-29-23(26)21-22(20(17-30-21)18-9-5-3-6-10-18)31(27,28)25-15-13-24(14-16-25)19-11-7-4-8-12-19/h3-12,17H,2,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONRYIVNOQOXSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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